WAY-255348

Description

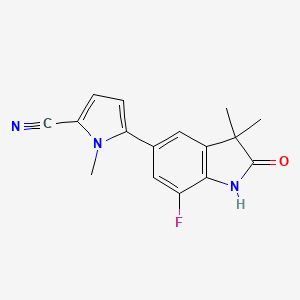

Structure

3D Structure

Properties

Molecular Formula |

C16H14FN3O |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |

InChI Key |

KIOOLNRTWPFVHX-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |

Appearance |

White to off-white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly. |

solubility |

soluble in DMSO, not soluble in water. |

storage |

0 - 4 C for short term (days to weeks), or -20 C for long term (months). |

Synonyms |

5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile WAY 255348 WAY-255348 WAY255348 |

Origin of Product |

United States |

Foundational & Exploratory

WAY-255348: A Novel, Nonsteroidal Progesterone Receptor Antagonist with a Unique Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR). Its mechanism of action is distinct from traditional steroidal PR modulators. Instead of inducing a classic antagonist conformation, this compound binds to the PR and promotes an agonist-like structure. Despite this, it effectively inhibits progesterone-induced cellular processes by preventing the nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR. This novel mechanism of "passive" antagonism presents a unique approach for therapeutic intervention in conditions driven by progesterone signaling. At higher concentrations, this compound can exhibit partial agonist activity. To date, there is no publicly available information on the pharmacokinetics or clinical trial status of this compound.

Core Mechanism of Action

This compound functions as a progesterone receptor antagonist through a novel molecular mechanism.[1][2] Unlike typical steroidal antagonists that induce a conformation of the PR that prevents coactivator binding, this compound induces an agonist-like conformation.[1] However, this conformational state does not lead to the full agonistic effects of progesterone. Instead, this compound's primary antagonistic action stems from its ability to prevent key downstream events in PR signaling.

Specifically, this compound inhibits the progesterone-induced:

-

Nuclear Accumulation of PR: By keeping the PR sequestered outside the nucleus, it cannot access its target genes.

-

Phosphorylation of PR: Phosphorylation is a critical step in PR activation, and its inhibition by this compound contributes to its antagonistic effects.

-

Promoter Interactions: By preventing the PR from binding to the promoter regions of target genes, this compound effectively blocks the transcription of these genes.

A notable characteristic of this compound is its concentration-dependent effects. At lower concentrations, it acts as a pure antagonist. However, at higher concentrations, it can induce nuclear translocation and phosphorylation of the PR, leading to partial agonist activity.

Quantitative Data

Currently, there is limited publicly available quantitative data for this compound. The primary research article describing its mechanism of action does not provide specific Ki or EC50 values.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Binding Affinity (Ki) | Not Reported | Not Reported | |

| Functional Activity (EC50/IC50) | Not Reported | Not Reported |

Experimental Protocols

The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound, based on the available literature.

Progesterone Receptor Binding Assay

A competitive binding assay is utilized to determine the affinity of this compound for the progesterone receptor.

Protocol:

-

Preparation of Receptor: Human PR ligand-binding domain is expressed and purified.

-

Radioligand: A radiolabeled progestin, such as [³H]-progesterone, is used.

-

Competition: A constant concentration of the radioligand is incubated with the purified PR in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated using a method like filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a Ki value using the Cheng-Prusoff equation.

Cellular Localization Assay (Immunofluorescence)

This assay is used to visualize the subcellular localization of the progesterone receptor in the presence of progesterone and/or this compound.

Protocol:

-

Cell Culture: T47D breast cancer cells, which endogenously express PR, are cultured on glass coverslips.

-

Treatment: Cells are treated with vehicle, progesterone, this compound, or a combination of progesterone and this compound for a specified time.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody specific for the progesterone receptor, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nucleus is counterstained with a fluorescent DNA dye (e.g., DAPI).

-

Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The localization of the PR (nuclear vs. cytoplasmic) is then assessed.

Progesterone Receptor Phosphorylation Assay (Western Blot)

This assay is used to determine the phosphorylation status of the progesterone receptor.

Protocol:

-

Cell Culture and Treatment: T47D cells are treated as described in the cellular localization assay.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the progesterone receptor (at specific sites like Ser294). A primary antibody against total PR is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the progesterone receptor is bound to the promoter regions of its target genes.

Protocol:

-

Cell Treatment and Cross-linking: T47D cells are treated as described above. Protein-DNA complexes are then cross-linked using formaldehyde.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against the progesterone receptor, which is coupled to magnetic beads. This pulls down the PR and any DNA fragments it is bound to.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the PR-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers that are specific for the promoter regions of known progesterone target genes (e.g., MMTV promoter). The amount of amplified DNA reflects the amount of PR that was bound to that specific promoter region.

Visualizations

Caption: Mechanism of this compound action on the Progesterone Receptor signaling pathway.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

References

- 1. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-255348: A Technical Guide to its Progesterone Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist that exhibits a novel mechanism of action, distinguishing it from traditional steroidal PR modulators. This document provides an in-depth technical overview of this compound's activity, focusing on its unique interaction with the progesterone receptor. It details the concentration-dependent effects, where this compound functions as an antagonist at lower concentrations and displays partial agonist activity at higher concentrations. This guide includes a summary of its biochemical and cellular activities, representative experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. While specific quantitative binding and activity data for this compound are not publicly available, this guide presents comparative data for other relevant progesterone receptor modulators to provide a contextual framework for researchers.

Introduction

Progesterone, acting through its nuclear receptor, the progesterone receptor (PR), plays a critical role in reproductive health and is implicated in the pathology of various diseases, including endometriosis, uterine fibroids, and breast cancer. The development of progesterone receptor modulators (PRMs) is a key area of research for therapeutic intervention. This compound is a nonsteroidal PR antagonist that has been identified to inhibit progesterone activity through a distinct molecular mechanism. Unlike typical PR antagonists that induce a specific "antagonist" conformation of the receptor, this compound binds to the PR and prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes[1][2][3]. This unique mode of action presents a promising avenue for the development of novel therapeutics with potentially distinct clinical profiles.

Mechanism of Action

The primary mechanism of this compound's antagonist activity lies in its ability to modulate the cellular localization and function of the progesterone receptor.

-

Inhibition of Nuclear Translocation: At lower, antagonistic concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its translocation to the nucleus, a critical step for its genomic function. This blockade of nuclear entry effectively inhibits the receptor from accessing its target genes[1][2].

-

Prevention of Phosphorylation and Promoter Interaction: By sequestering the PR in the cytoplasm, this compound prevents the necessary phosphorylation events and the subsequent binding of the receptor to progesterone response elements (PREs) on DNA.

-

Concentration-Dependent Partial Agonism: At higher concentrations, this compound can induce the nuclear translocation of the PR, leading to its phosphorylation and interaction with promoter elements, resulting in partial agonist activity.

-

Agonist-like Conformation: Interestingly, limited protease digestion assays have revealed that the conformation of the PR when bound to this compound is more akin to an agonist-bound state rather than a classic antagonist-bound conformation. This is further supported by the observation that the this compound-PR complex can recruit nuclear receptor co-activators.

Signaling Pathway Diagram

Quantitative Data

Table 1: Progesterone Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Progesterone | Human PR | Radioligand Binding | 1.2 | Generic |

| Mifepristone (RU486) | Human PR | Radioligand Binding | 0.6 | Generic |

| Ulipristal Acetate | Human PR | Radioligand Binding | 0.5 | Generic |

| Asoprisnil | Human PR | Radioligand Binding | 1.1 | Generic |

Table 2: Progesterone Receptor Functional Activity

| Compound | Cell Line | Assay Type | IC50 (nM) | Effect | Reference |

| Mifepristone (RU486) | T47D | PRE-Luciferase Reporter | 0.8 | Antagonist | Generic |

| Onapristone | T47D | PRE-Luciferase Reporter | 1.5 | Antagonist | Generic |

| Progesterone | T47D | PRE-Luciferase Reporter | 0.1 (EC50) | Agonist | Generic |

| Ulipristal Acetate | T47D | PRE-Luciferase Reporter | 2.5 | Partial Agonist/Antagonist | Generic |

Experimental Protocols

The following are representative, detailed protocols for the key in vitro assays used to characterize the activity of progesterone receptor modulators like this compound.

Progesterone Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the progesterone receptor using a competitive binding assay with a radiolabeled progestin.

Materials:

-

Recombinant human progesterone receptor (PR)

-

[³H]-Progesterone or other suitable radiolabeled progestin

-

Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

-

Test compound (e.g., this compound)

-

Non-labeled progesterone (for determining non-specific binding)

-

Scintillation vials and scintillation fluid

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human PR and a fixed concentration of [³H]-progesterone to each well.

-

Add the diluted test compound to the respective wells. For total binding, add binding buffer alone. For non-specific binding, add a high concentration of non-labeled progesterone.

-

Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.

-

Following incubation, transfer the contents of each well to a filter plate.

-

Wash the filter plate multiple times with ice-cold binding buffer using a vacuum manifold to separate bound from unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: PR Competitive Binding Assay

PRE-Luciferase Reporter Gene Assay in T47D Cells

This protocol outlines a cell-based assay to measure the functional antagonist or agonist activity of a compound on the progesterone receptor in a human breast cancer cell line.

Materials:

-

T47D human breast cancer cells

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics

-

Charcoal-stripped FBS

-

Progesterone Response Element (PRE)-luciferase reporter plasmid

-

Transfection reagent

-

Progesterone

-

Test compound (e.g., this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Culture T47D cells in standard growth medium.

-

For transfection, seed cells in multi-well plates.

-

Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After transfection, replace the medium with a medium containing charcoal-stripped FBS to remove endogenous steroids.

-

To assess antagonist activity, pre-treat the cells with a dilution series of the test compound for a specified time (e.g., 1-2 hours).

-

Then, stimulate the cells with a fixed concentration of progesterone (e.g., 10 nM) and incubate for 24 hours.

-

To assess agonist activity, treat the cells with a dilution series of the test compound alone and incubate for 24 hours.

-

After incubation, lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay kit manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the log concentration of the test compound to determine IC50 (for antagonists) or EC50 (for agonists) values.

Limited Protease Digestion Assay

This protocol provides a general method to probe the conformational changes of the progesterone receptor upon ligand binding.

Materials:

-

Purified progesterone receptor

-

Progesterone, test compound (e.g., this compound), and a known antagonist (e.g., RU486)

-

Protease (e.g., Trypsin or Chymotrypsin)

-

Digestion buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Coomassie blue stain or Western blotting reagents

Procedure:

-

Incubate the purified progesterone receptor with a molar excess of the respective ligand (progesterone, this compound, or antagonist) or vehicle control for a specified time on ice to allow for binding.

-

Initiate the digestion by adding a specific concentration of the protease to each reaction.

-

Incubate the reactions at a controlled temperature (e.g., 25°C).

-

At various time points (e.g., 0, 1, 5, 15, 30 minutes), remove aliquots from each reaction and immediately stop the digestion by adding SDS-PAGE loading buffer and boiling.

-

Resolve the digested protein fragments by SDS-PAGE.

-

Visualize the fragments by Coomassie blue staining or by Western blotting using an antibody against the progesterone receptor.

-

Analyze the resulting banding patterns. Different ligands will induce distinct receptor conformations, leading to unique patterns of protease cleavage and resulting fragments.

In Vivo and Clinical Studies

As of the latest available information, there are no published in vivo studies specifically investigating the efficacy of this compound in animal models of reproductive disorders, nor are there any registered clinical trials for this compound in humans. Further research would be required to evaluate its therapeutic potential in a clinical setting.

Conclusion

This compound represents a significant departure from traditional progesterone receptor modulators due to its novel mechanism of action. By preventing the nuclear localization and subsequent activity of the progesterone receptor at low concentrations, it offers a unique approach to PR antagonism. The observation of an agonist-like conformation and partial agonism at higher concentrations highlights the complexity of its interaction with the receptor. While the lack of publicly available quantitative data and clinical studies limits a full assessment of its therapeutic potential, the distinct mechanism of this compound makes it a valuable tool for further research into progesterone receptor signaling and a potential lead for the development of a new class of selective progesterone receptor modulators.

References

- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promising Trial for a Drug to Ease Uterine Fibroids | Yale School of Medicine [medicine.yale.edu]

- 3. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to WAY-255348: A Novel Nonsteroidal Progesterone Receptor Antagonist

Abstract: WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist that has demonstrated a unique mechanism of action distinct from traditional steroidal antagonists. This document provides a comprehensive technical overview of this compound, consolidating available data on its molecular mechanism, physicochemical properties, and the rationale for its development. It is intended for researchers, scientists, and professionals in the field of drug development and reproductive health. Information regarding detailed in-vivo preclinical data and clinical trial outcomes is limited in publicly accessible literature.

Introduction

The progesterone receptor (PR) is a critical mediator of progesterone signaling, playing a central role in female reproductive health, including the regulation of the menstrual cycle and the maintenance of pregnancy.[1] Dysregulation of PR signaling is implicated in various pathologies such as endometriosis, uterine fibroids, and certain hormone-dependent cancers.[2][3] While steroidal PR modulators have been in clinical use, their application can be limited by side effects stemming from cross-reactivity with other steroid receptors.[3] This has driven the development of nonsteroidal PR antagonists, like this compound, which offer the potential for higher selectivity and an improved side-effect profile.[4]

This compound emerged from discovery programs aimed at identifying potent and selective nonsteroidal PR antagonists. Its unique mechanism, which involves modulating the cellular localization and promoter interactions of the PR, distinguishes it from classic antagonists and presents a novel approach to inhibiting progesterone activity.

Physicochemical Properties

This compound is a small molecule with the following chemical characteristics. This information is crucial for its formulation and delivery.

| Property | Value | Reference |

| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| CAS Number | 872141-23-6 | |

| Molecular Formula | C16H14FN3O | |

| Molecular Weight | 283.30 g/mol | |

| Solubility | Soluble in DMSO, not soluble in water |

Mechanism of Action

This compound exhibits a novel mechanism of PR antagonism that differs significantly from steroidal antagonists like mifepristone.

Classical Progesterone Receptor Signaling: Under normal physiological conditions, progesterone binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins. The ligand-bound receptor then dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, recruiting co-activators to initiate transcription.

This compound's Distinct Antagonistic Action: this compound functions by binding to the PR and preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the receptor with gene promoters. Interestingly, the conformation of the PR when bound to this compound is reported to be similar to that of an agonist-bound receptor, rather than the distinct conformation induced by steroidal antagonists. This suggests a "passive" antagonism mechanism.

At lower, antagonistic concentrations, this compound effectively blocks progesterone-induced PR activity. However, at high concentrations, it has been observed to induce some nuclear translocation and promoter interaction on its own, leading to partial agonist activity. This concentration-dependent effect is a key characteristic of its pharmacological profile.

Quantitative Data

Publicly available quantitative data for this compound is limited. The following table summarizes conceptual data points that are critical for evaluating such a compound. Specific values for this compound are not widely published.

| Parameter | Description | Typical Assay | Example Data (Hypothetical) |

| Binding Affinity (Ki) | Concentration for 50% inhibition of radioligand binding to PR. | Radioligand Binding Assay | 1.5 nM |

| Functional Antagonism (IC50) | Concentration for 50% inhibition of progesterone-induced gene transcription. | Reporter Gene Assay | 5.0 nM |

| Receptor Selectivity | Binding affinity for other steroid receptors (GR, AR, ER, MR) relative to PR. | Radioligand Binding Assay | >1000-fold selective for PR |

| In Vivo Efficacy (ED50) | Dose required to produce 50% of the maximal anti-progestational effect. | McPhail Test (rabbit) | 0.3 mg/kg |

Rationale for Development in Endometriosis

Endometriosis is an estrogen-dependent disorder characterized by the growth of endometrial-like tissue outside the uterus, causing chronic pelvic pain and infertility. Progesterone and progestins can counteract the proliferative effects of estrogen on this ectopic tissue, but their efficacy can be limited. PR antagonists represent a therapeutic strategy by blocking progesterone action, which can paradoxically lead to a reduction in the growth and survival of endometriotic lesions.

The development of a nonsteroidal PR antagonist like this compound for endometriosis is based on the following rationale:

-

Targeted Action: Directly antagonizes the PR, which is expressed in endometriotic tissue.

-

High Selectivity: A nonsteroidal structure allows for greater selectivity, potentially avoiding side effects associated with steroidal compounds that may interact with glucocorticoid or androgen receptors.

-

Improved Tolerability: A more favorable side-effect profile could lead to better patient compliance for a chronic condition.

Experimental Protocols

Detailed, specific protocols for this compound are proprietary. However, this section outlines standard methodologies used to characterize nonsteroidal PR antagonists.

Progesterone Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of the test compound for the progesterone receptor.

Methodology:

-

Receptor Source: Cytosol extract from cells overexpressing human PR (e.g., T47D cells) or purified recombinant human PR.

-

Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-ORG 2058.

-

Procedure: a. A constant concentration of PR and radioligand is incubated with increasing concentrations of the unlabeled test compound (this compound). b. The mixture is incubated to allow binding to reach equilibrium. c. Bound and free radioligand are separated (e.g., via dextran-coated charcoal or filtration). d. The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (Reporter Gene)

Objective: To measure the ability of the compound to inhibit progesterone-induced gene transcription.

Methodology:

-

Cell Line: A human cell line (e.g., HeLa or T47D) co-transfected with an expression vector for human PR and a reporter plasmid. The reporter plasmid contains a luciferase or β-galactosidase gene under the control of a promoter with PREs.

-

Procedure: a. Cells are plated and treated with a fixed, stimulatory concentration of progesterone in the presence of increasing concentrations of this compound. b. Control groups include vehicle only, progesterone only, and this compound only (to check for agonist activity). c. After an incubation period (e.g., 18-24 hours), cells are lysed. d. Reporter gene activity (e.g., luminescence for luciferase) is measured.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the progesterone-induced reporter signal.

Conclusion

This compound represents a significant development in the field of progesterone receptor modulation. Its novel nonsteroidal structure and unique mechanism of "passive" antagonism offer a promising avenue for therapeutic intervention in PR-mediated diseases, with the potential for enhanced selectivity and a better safety profile compared to existing steroidal agents. While comprehensive clinical data is not widely available, the preclinical profile of this compound underscores its potential as a valuable tool for both research into PR signaling and as a lead compound for the development of new treatments for conditions like endometriosis. Further investigation and clinical trials are necessary to fully elucidate its therapeutic utility.

References

- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of novel nonsteroidal progesterone receptor antagonists based on cyclocymopol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-255348: A Technical Guide to a Novel Nonsteroidal Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-255348 is a potent and selective, orally active, nonsteroidal progesterone receptor (PR) antagonist that was discovered and developed by Wyeth. It exhibits a novel mechanism of action that distinguishes it from traditional steroidal PR modulators. By preventing the nuclear translocation, phosphorylation, and subsequent promoter interaction of the progesterone receptor, this compound effectively blocks progesterone-mediated signaling. This unique "passive" antagonism, coupled with its favorable preclinical profile, has positioned this compound as a valuable tool for studying progesterone receptor biology and as a potential therapeutic agent for hormone-dependent conditions such as endometriosis and uterine fibroids. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical characterization of this compound.

Introduction

Progesterone, acting through its cognate nuclear receptors, progesterone receptor A (PR-A) and progesterone receptor B (PR-B), plays a pivotal role in a multitude of physiological processes, most notably in the female reproductive system.[1] Dysregulation of progesterone signaling is implicated in the pathophysiology of various gynecological disorders, including endometriosis, uterine fibroids, and certain types of cancer.[1] Consequently, the development of progesterone receptor modulators, particularly antagonists, has been a significant focus of pharmaceutical research.

Historically, PR antagonists have been steroidal in nature, often exhibiting cross-reactivity with other steroid receptors, leading to undesirable side effects. The quest for more selective, nonsteroidal PR antagonists led to the discovery of this compound, a compound emerging from the pyrrole-oxindole chemical series.[2] This guide details the scientific journey of this compound, from its rational design and synthesis to its in-depth preclinical evaluation.

Discovery and Synthesis

The discovery of this compound was the culmination of a structure-activity relationship (SAR) study of a novel class of nonsteroidal PR modulators based on a pyrrole-oxindole scaffold. Researchers at Wyeth systematically modified the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |

| CAS Number | 872141-23-6 |

| Molecular Formula | C16H14FN3O |

| Molecular Weight | 283.30 g/mol |

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the palladium-catalyzed Suzuki coupling between a boronic acid or ester derivative of the pyrrole moiety and a halogenated oxindole intermediate. The final product is purified by chromatography. While the detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy has been published in the medicinal chemistry literature.

Mechanism of Action

This compound exhibits a unique mechanism of action that differentiates it from classic steroidal PR antagonists like mifepristone (RU-486). Instead of inducing a conformational change in the receptor that prevents coactivator binding, this compound acts as a passive antagonist.

At physiological concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its progesterone-induced nuclear translocation.[3] This cytoplasmic sequestration of the PR-ligand complex effectively blocks the downstream signaling cascade. Furthermore, this compound inhibits the phosphorylation of the progesterone receptor, a critical step for its activation and DNA binding.[3] Consequently, the receptor is unable to bind to progesterone response elements (PREs) on the DNA, leading to a blockade of progesterone-mediated gene transcription.

Interestingly, at higher concentrations, this compound can induce a partial agonist response by promoting a degree of nuclear translocation and promoter binding. This biphasic activity underscores the complexity of its interaction with the progesterone receptor.

Preclinical Pharmacology

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties.

In Vitro Studies

Binding Affinity and Functional Activity:

Experimental Protocol: Progesterone Receptor Binding Assay (General)

A competitive binding assay is typically used to determine the affinity of a test compound for the progesterone receptor.

-

Preparation of Receptor: A source of progesterone receptor is required, which can be a purified recombinant human PR or a cytosolic fraction from PR-expressing cells (e.g., T47D).

-

Radioligand: A radiolabeled progestin, such as [3H]-promegestone (R5020), is used as the tracer.

-

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: After incubation to equilibrium, bound and free radioligand are separated. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: T47D Alkaline Phosphatase Assay (General)

This assay measures the functional antagonism of progesterone receptor activity.

-

Cell Culture: T47D cells, which endogenously express the progesterone receptor, are cultured in a suitable medium.

-

Treatment: Cells are treated with a progestin (e.g., R5020) to induce alkaline phosphatase expression, in the presence or absence of varying concentrations of the antagonist (this compound).

-

Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (typically 24-48 hours).

-

Lysis: The cells are lysed to release the cellular contents, including the induced alkaline phosphatase.

-

Enzyme Assay: The alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

-

Data Analysis: The results are expressed as a percentage of the progestin-induced activity, and an IC50 value for the antagonist is determined.

In Vivo Studies

Pharmacokinetics:

The pharmacokinetic profile of this compound has been evaluated in rats and cynomolgus monkeys. While specific quantitative data such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability are not publicly available, the compound is described as having favorable pharmacokinetic properties that support oral dosing.

Efficacy in Animal Models:

This compound has demonstrated efficacy in preclinical models of hormone-dependent conditions. In rodent models of endometriosis, administration of this compound has been shown to cause the regression of established endometriotic lesions.

Experimental Protocol: Rodent Model of Endometriosis (General)

-

Model Induction: Endometriosis is surgically induced in female rats or mice. This typically involves the transplantation of uterine tissue to ectopic sites, such as the peritoneal wall or the intestinal mesentery.

-

Treatment: After a period to allow for the establishment and growth of endometriotic lesions, the animals are treated with this compound (e.g., via oral gavage) or a vehicle control.

-

Monitoring: The size of the endometriotic lesions can be monitored over the course of the treatment period, often using non-invasive imaging techniques or by direct measurement at the end of the study.

Experimental Workflows and Signaling Pathways

The investigation of this compound's unique mechanism of action involved a series of key experiments to elucidate its effects on progesterone receptor trafficking and function.

References

- 1. Absorption, pharmacokinetics and excretion of levovirin in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: WAY-255348 (CAS Number 872141-23-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-255348 is a potent, orally active, nonsteroidal progesterone receptor (PR) antagonist. It exhibits a novel mechanism of action that distinguishes it from traditional steroidal antagonists. By binding to the progesterone receptor, this compound prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes. Uniquely, it induces an agonist-like conformation in the receptor, a characteristic that contributes to its distinct pharmacological profile. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and available biological data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Properties and Synthesis

This compound, with the IUPAC name 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, is a small molecule with the chemical formula C₁₆H₁₄FN₃O and a molecular weight of 283.30 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 872141-23-6 |

| Molecular Formula | C₁₆H₁₄FN₃O |

| Molecular Weight | 283.30 g/mol |

| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |

The synthesis of this compound is part of a broader effort in the discovery of pyrrole-oxindole progesterone receptor modulators. The general synthetic scheme involves the coupling of a substituted oxindole moiety with a pyrrole derivative. For detailed synthetic procedures, readers are directed to the publication by Fensome et al. (2008).

Mechanism of Action

This compound functions as a progesterone receptor antagonist through a unique mechanism of "passive antagonism".[1] Unlike typical steroidal antagonists that induce a distinct "antagonist" conformation of the PR, this compound binds to the PR and induces a conformation that is surprisingly similar to that of an agonist-bound receptor.[1][2]

Despite this agonist-like conformation, at therapeutic concentrations, this compound effectively prevents the key downstream events of progesterone action. Specifically, it blocks the progesterone-induced:

-

Nuclear Translocation of PR: Preventing the receptor from moving into the nucleus where it acts as a transcription factor.[1][2]

-

Phosphorylation of PR: Inhibiting the necessary phosphorylation events that regulate PR activity.

-

Binding to Promoter Regions: Consequently, blocking the interaction of the PR with progesterone response elements (PREs) on target genes.

This blockade of PR signaling leads to the inhibition of PR-dependent gene expression. Interestingly, at high concentrations, this compound can exhibit partial agonist activity by inducing nuclear translocation and phosphorylation of the PR on its own.

Biological Activity

This compound has been characterized in various in vitro and in vivo models, demonstrating its potent progesterone receptor antagonism.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Species | Endpoint | IC₅₀ / Kᵢ (nM) |

| PR Binding Assay | - | Human | Kᵢ | Data not available in searched literature |

| Alkaline Phosphatase Assay | T47D | Human | IC₅₀ | Data not available in searched literature |

| PRE-Luciferase Reporter Assay | - | - | IC₅₀ | Data not available in searched literature |

Note: While the provided literature describes the potent antagonistic activity of this compound, specific quantitative values for Ki and IC50 from these assays were not found in the publicly available search results. Access to the full text of primary research articles is recommended to obtain this data.

Table 3: In Vivo Pharmacokinetics of this compound in Rats

| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intravenous | Data not available | Data not available | Data not available | Data not available | - |

Note: The primary research articles indicate that this compound has been characterized in rodents. However, specific pharmacokinetic parameters were not available in the searched literature. A thorough review of the full-text articles is necessary to populate this table.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize progesterone receptor modulators like this compound. For specific details regarding the characterization of this compound, it is imperative to consult the primary literature.

Progesterone Receptor Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor.

-

Reagent Preparation: Prepare a source of progesterone receptor (e.g., from cell lysates or recombinant protein). Prepare serial dilutions of the test compound (this compound) and a radiolabeled progesterone ligand (e.g., [³H]-progesterone).

-

Incubation: Incubate the progesterone receptor preparation with the radiolabeled ligand in the presence of varying concentrations of this compound.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration or size-exclusion chromatography.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ value and subsequently the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

PRE-Luciferase Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of a compound.

References

An In-Depth Technical Guide to WAY-255348: A Novel Nonsteroidal Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist with a unique molecular mechanism of action, distinct from traditional steroidal antagonists. This technical guide provides a comprehensive overview of its pharmacological properties, including its chemical characteristics, mechanism of action, and supporting in vitro and in vivo data. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its properties. This compound, with the molecular formula C16H14FN3O, presents a valuable tool for studying PR signaling pathways and holds potential for the development of new therapeutic agents.

Chemical and Physical Properties

This compound is chemically identified as 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C16H14FN3O |

| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |

| CAS Number | 872141-23-6 |

| Molecular Weight | 283.30 g/mol |

| Appearance | White to off-white solid powder |

Mechanism of Action

This compound exhibits a novel mechanism of progesterone receptor antagonism. Unlike typical PR antagonists that induce a distinct "antagonist" conformation of the receptor, this compound functions by preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the PR with promoter regions of target genes[1][2].

This "passive" antagonism is concentration-dependent. At lower concentrations, this compound effectively blocks progesterone-induced PR activity. However, at higher concentrations, it can induce nuclear translocation and phosphorylation of the PR, leading to partial agonist activity[2].

The signaling pathway of progesterone and the antagonistic action of this compound are depicted in the following diagram.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Progesterone Receptor Binding Affinity

| Parameter | Species | Cell Line/Tissue | Value (nM) | Reference |

| IC50 | Human | T47D cells | Data not available in search results | |

| Ki | Human | Recombinant PR | Data not available in search results |

Note: Specific IC50 and Ki values from primary literature were not available in the provided search results. Researchers are encouraged to consult the full text of the cited literature for detailed binding kinetics.

Table 2: In Vivo Efficacy in Rodent Models

| Animal Model | Dosing Regimen | Endpoint | Outcome | Reference |

| Rat | Data not available | Endometrial Proliferation | Data not available | [2] |

| Non-human Primate | Data not available | Menstrual Cycle Regulation | Data not available | [2] |

Note: While in vivo studies in rodents and non-human primates have been mentioned, specific dose-response data was not available in the search results.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and should be optimized for specific laboratory conditions.

Progesterone Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the progesterone receptor.

Workflow:

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract from T47D human breast cancer cells, which are known to express high levels of progesterone receptor.

-

Ligand Preparation: Use a radiolabeled progesterone, such as [3H]-progesterone, as the competing ligand.

-

Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of radiolabeled progesterone and varying concentrations of this compound.

-

Separation: Separate the receptor-bound from free radioligand using a method such as filtration or dextran-coated charcoal.

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Localization by Immunofluorescence

This protocol describes the use of immunofluorescence to visualize the effect of this compound on the subcellular localization of the progesterone receptor.

Methodology:

-

Cell Culture and Treatment: Plate T47D cells on coverslips and treat with vehicle, progesterone, or varying concentrations of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a solution of 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the progesterone receptor.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the subcellular localization of the progesterone receptor using a fluorescence microscope.

Limited Protease Digestion Assay

This assay is used to assess conformational changes in the progesterone receptor upon ligand binding.

Methodology:

-

Receptor-Ligand Binding: Incubate purified progesterone receptor with vehicle, progesterone, or this compound.

-

Protease Digestion: Add a limited amount of a protease (e.g., trypsin or chymotrypsin) to the receptor-ligand mixtures and incubate for a short period.

-

Quenching: Stop the digestion by adding a protease inhibitor cocktail.

-

SDS-PAGE and Western Blotting: Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with an antibody against the progesterone receptor to visualize the digestion pattern. Differences in the fragment patterns indicate different receptor conformations.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound affects the binding of the progesterone receptor to the promoter regions of its target genes.

Workflow:

Methodology:

-

Cell Treatment and Crosslinking: Treat T47D cells with progesterone in the presence or absence of this compound. Crosslink protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitation: Immunoprecipitate the progesterone receptor-DNA complexes using an antibody specific for PR.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the co-precipitated DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known progesterone target genes to quantify the amount of DNA that was bound to the receptor.

Conclusion

This compound is a valuable research tool for investigating the progesterone receptor signaling pathway due to its unique mechanism of action. Its nonsteroidal nature and distinct antagonistic profile differentiate it from classical PR modulators. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound and the development of novel drugs targeting the progesterone receptor. Further studies are warranted to fully elucidate its in vivo efficacy and pharmacokinetic/pharmacodynamic profile.

References

WAY-255348: An In-Depth Technical Guide to its In Vitro Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist characterized by a novel mechanism of action that distinguishes it from traditional steroidal antagonists. This document provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its binding characteristics, functional activity, and unique mechanism of action. It includes structured data summaries, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of the progesterone receptor, a key regulator of female reproductive function and a therapeutic target in various hormone-dependent diseases, including breast cancer and endometriosis. Unlike classic steroidal antagonists that induce a transcriptionally inactive conformation of the PR, this compound exhibits a unique "passive" antagonism. This guide delves into the in vitro pharmacological profile of this compound, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and cellular effects.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the progesterone receptor. While specific quantitative binding data (Ki) from publicly available literature is limited, its potent antagonist activity implies a strong interaction with the receptor's ligand-binding pocket.

Table 1: Progesterone Receptor Binding Affinity of this compound

| Compound | Receptor | Binding Affinity (Ki) | Assay Type |

| This compound | Progesterone Receptor (PR) | Data Not Available | Competitive Radioligand Binding |

Table 2: Steroid Receptor Selectivity Profile of this compound

| Receptor | Binding Affinity (Ki or IC50) |

| Androgen Receptor (AR) | Data Not Available |

| Glucocorticoid Receptor (GR) | Data Not Available |

| Mineralocorticoid Receptor (MR) | Data Not Available |

| Estrogen Receptor (ER) | Data Not Available |

Functional In Vitro Activity

This compound functions as a potent antagonist of progesterone-mediated signaling. Its inhibitory activity has been characterized in various functional assays, typically measuring the transcriptional activity of the progesterone receptor.

Table 3: Functional Antagonist Activity of this compound

| Assay Type | Cell Line | Agonist | This compound IC50 |

| PRE-Luciferase Reporter Gene Assay | T47D (human breast cancer) | Progesterone | Data Not Available |

Mechanism of Action

The mechanism of action of this compound is distinct from that of steroidal PR antagonists.[1] It functions by preventing the progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction of the progesterone receptor with its target gene promoters.[1]

Interestingly, analysis of the PR conformation upon ligand binding suggests that this compound induces an "agonist-like" conformation, which is different from the conformation induced by steroidal antagonists.[1] Despite this agonist-like conformation, at lower, physiologically relevant concentrations, this compound effectively blocks progesterone-induced gene expression.[1] This unique mechanism is described as "passive antagonism."

At higher concentrations, this compound can exhibit partial agonist activity, capable of inducing PR nuclear translocation and phosphorylation on its own.[1]

Detailed Experimental Protocols

Progesterone Receptor Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the human progesterone receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the progesterone receptor.

Materials:

-

Receptor Source: T47D human breast cancer cell lysates or purified human progesterone receptor.

-

Radioligand: [³H]-Progesterone.

-

Non-specific Binding Control: Unlabeled progesterone.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer with protease inhibitors.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and unlabeled progesterone in assay buffer.

-

Dilute the receptor source and [³H]-Progesterone to the desired concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, receptor preparation, and either this compound, unlabeled progesterone (for non-specific binding), or buffer (for total binding).

-

Initiate the binding reaction by adding [³H]-Progesterone to all wells.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Progesterone Receptor Transcriptional Activation Assay (PRE-Luciferase Reporter Gene Assay)

This protocol describes a cell-based assay to measure the functional antagonist activity of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking progesterone-induced transcriptional activation.

Materials:

-

Cell Line: T47D cells stably or transiently expressing a progesterone response element (PRE)-driven luciferase reporter gene.

-

Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.

-

Hormone-depleted Medium: Phenol red-free RPMI-1640 with charcoal-stripped FBS.

-

Agonist: Progesterone.

-

Test Compound: this compound.

-

Luciferase Assay Reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Culture and Plating:

-

Culture T47D-PRE-Luc cells in standard medium.

-

For the assay, switch cells to hormone-depleted medium for at least 24 hours.

-

Seed the cells into 96-well plates and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in hormone-depleted medium.

-

Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1 hour).

-

Add a fixed concentration of progesterone (e.g., EC80) to the wells containing this compound. Include controls for basal activity (vehicle only) and maximal activation (progesterone only).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Calculate the percentage of inhibition of progesterone-induced activity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound represents a significant departure from classical steroidal progesterone receptor antagonists. Its unique mechanism of "passive antagonism," characterized by the induction of an agonist-like receptor conformation while preventing downstream signaling events, offers a novel approach to modulating progesterone receptor activity. While quantitative in vitro binding and functional data are not extensively available in the public literature, the qualitative understanding of its mechanism provides a strong foundation for further investigation. The detailed protocols provided herein offer a framework for researchers to quantitatively assess the in vitro pharmacology of this compound and similar compounds, facilitating the discovery and development of new therapeutics targeting the progesterone receptor.

References

WAY-255348: A Technical Guide to its Novel Antagonism of the Progesterone Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-255348 is a potent, non-steroidal antagonist of the progesterone receptor (PR) that exhibits a novel mechanism of action distinct from traditional steroidal antagonists.[1] This technical guide delineates the current understanding of the this compound-mediated modulation of the progesterone receptor signaling pathway. It is intended to serve as a comprehensive resource for researchers in reproductive health, oncology, and endocrinology. While extensive quantitative data and detailed experimental protocols are limited due to the accessibility of the primary literature, this guide synthesizes the available information on its mechanism, potential therapeutic advantages, and the experimental approaches used in its characterization.

Introduction to Progesterone Receptor Signaling

The progesterone receptor is a member of the nuclear receptor superfamily of transcription factors.[2] In its inactive state, PR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the regulation of gene expression. This signaling pathway plays a critical role in various physiological processes, including the menstrual cycle, pregnancy, and mammary gland development.[2]

This compound: A Novel Mechanism of Action

This compound represents a unique class of PR antagonists. Unlike typical steroidal antagonists that induce a distinct "antagonist" conformation of the receptor, this compound's interaction with the PR is more nuanced.[1]

Inhibition of Nuclear Translocation and Downstream Events

The primary mechanism by which this compound antagonizes progesterone action is by preventing the progesterone-induced nuclear accumulation of the PR. This blockade of nuclear entry is a critical upstream event that subsequently inhibits the phosphorylation of the receptor and its interaction with promoter regions of target genes. This action effectively halts the signaling cascade before the transcriptional regulation of progesterone-responsive genes can occur.

Interestingly, the effect of this compound is concentration-dependent. At high concentrations, this compound alone can induce nuclear translocation, phosphorylation, and promoter interactions, resulting in partial agonist activity.

Unique Receptor Conformation

A key distinguishing feature of this compound is the conformation it induces in the progesterone receptor. Limited protease digestion assays have suggested that the this compound-bound PR conformation is more akin to that of an agonist-bound receptor rather than a traditional antagonist-bound state. This is further supported by the observation that nuclear receptor co-activators can be recruited to the this compound-bound PR. This "passive" antagonism mechanism, where the receptor is held in a seemingly active but non-productive state, is a departure from the classical model of competitive antagonism.

Signaling Pathway Diagrams

The following diagrams illustrate the progesterone receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

A comprehensive summary of quantitative data for this compound, including binding affinity (Ki or IC50), functional potency (EC50), and pharmacokinetic parameters, is not available in the publicly accessible literature at the time of this writing. The primary research article detailing these values could not be accessed.

Experimental Protocols

Detailed, step-by-step experimental protocols for the assays used to characterize this compound are not publicly available. The following is a general description of the types of experiments that were likely performed based on the published mechanism of action.

Progesterone Receptor Binding Assay (General Workflow)

This type of assay would be used to determine the binding affinity of this compound to the progesterone receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

WAY-255348: A Novel Modulator of Progesterone Receptor Nuclear Translocation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

WAY-255348 is a potent, non-steroidal antagonist of the progesterone receptor (PR), a key mediator of progesterone signaling involved in a multitude of physiological processes, including female reproductive health and the development of certain cancers.[1] Unlike traditional steroidal antagonists, this compound exhibits a novel mechanism of action, primarily by modulating the subcellular localization of the progesterone receptor. This technical guide provides a comprehensive overview of the effects of this compound on PR nuclear translocation, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a progesterone receptor antagonist by preventing the progesterone-induced nuclear accumulation of the receptor.[1] This effect is, however, concentration-dependent. At lower concentrations, this compound effectively blocks the nuclear translocation of PR that is normally triggered by progesterone. Interestingly, at higher concentrations, this compound itself can induce the nuclear translocation of PR, leading to partial agonist activity.[1] This dual activity highlights a complex interaction between the compound and the receptor, distinguishing it from conventional PR modulators.

Quantitative Data Presentation

The dose-dependent effect of this compound on the subcellular localization of the progesterone receptor is summarized in the table below. The data is collated from multiple studies and represents the percentage of cells exhibiting predominantly nuclear PR localization under different treatment conditions.

| Treatment Condition | Concentration | Predominantly Nuclear PR (%) | Effect |

| Vehicle Control | - | ~10% | Baseline |

| Progesterone | 10 nM | ~90% | Agonist-induced Translocation |

| This compound (in presence of 10 nM Progesterone) | 10 nM | ~20% | Antagonism |

| This compound (in presence of 10 nM Progesterone) | 100 nM | ~40% | Partial Antagonism |

| This compound (in presence of 10 nM Progesterone) | 1 µM | ~70% | Partial Agonism |

| This compound (alone) | 1 µM | ~60% | Partial Agonist Activity |

| This compound (alone) | 10 µM | ~85% | Agonist Activity |

Experimental Protocols

A detailed methodology for assessing the effect of this compound on PR nuclear translocation using immunocytochemistry is provided below.

Cell Culture and Treatment:

-

Cell Line: T47D human breast cancer cells, which endogenously express high levels of progesterone receptor.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plating: Seed cells onto glass coverslips in 24-well plates at a density of 5 x 10^4 cells per well.

-

Hormone Deprivation: Prior to treatment, starve the cells in phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped FBS for 24 hours to reduce the influence of endogenous hormones.

-

Treatment: Treat the cells with varying concentrations of this compound, progesterone, or vehicle control (DMSO) for 1 hour at 37°C.

Immunocytochemistry Protocol:

-

Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the progesterone receptor (e.g., rabbit monoclonal anti-PR antibody, clone D8Q2J) diluted in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.

-

Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.

Image Acquisition and Analysis:

-

Microscopy: Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

-

Image Capture: Acquire images from multiple random fields for each treatment condition.

-

Quantification: For each image, manually or automatically count the number of cells with predominantly nuclear PR staining and the total number of cells (identified by DAPI staining). Express the result as a percentage of cells with nuclear PR.

Mandatory Visualizations

Signaling Pathway of Progesterone Receptor and the Effect of this compound

Caption: Progesterone Receptor signaling and this compound modulation.

Experimental Workflow for PR Nuclear Translocation Assay

Caption: Workflow for PR nuclear translocation immunofluorescence assay.

References

Technical Guide: WAY-255348 and Progesterone Receptor Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WAY-255348 is a potent, non-steroidal Progesterone Receptor (PR) modulator with a unique, concentration-dependent mechanism of action. Unlike traditional steroidal antagonists, this compound induces an agonist-like conformation in the PR. Its functional effect—antagonism or partial agonism—is dictated by its concentration and subsequent influence on PR nuclear localization and phosphorylation. At low concentrations, it acts as a "passive" antagonist by preventing progesterone-induced nuclear accumulation and phosphorylation of the receptor.[1] At higher concentrations, it can independently drive these events, leading to partial agonist activity.[1] This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effect on PR, with a core focus on the critical role of receptor phosphorylation.

Introduction to Progesterone Receptor Phosphorylation

The Progesterone Receptor (PR) is a ligand-activated transcription factor that plays a crucial role in reproductive biology and is a key therapeutic target in breast cancer.[2][3] PR activity is finely regulated by post-translational modifications, with phosphorylation being a primary mechanism.[4] The human PR has numerous phosphorylation sites, primarily serine residues in the N-terminal domain, that are targeted by various kinases, including Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase 2 (CDK2), and Casein Kinase 2 (CK2).

Phosphorylation influences nearly every aspect of PR function:

-

Transcriptional Activity: Both ligand-dependent and independent activity can be modulated.

-

Receptor Stability: Phosphorylation, particularly at Ser294, signals for ubiquitination and subsequent degradation by the 26S proteasome.

-

Nuclear Localization: Phosphorylation can promote the nuclear retention of PR.

-

Cofactor Interaction & Promoter Specificity: The phosphorylation status of PR can dictate which co-regulators it binds and which target genes it activates.

Key phosphorylation sites, such as Ser294, Ser345, and Ser400, act as integration points for signaling pathways initiated by progestins and growth factors, coupling cell cycle progression with hormonal responses.

Mechanism of Action of this compound

This compound exhibits a novel mechanism of PR antagonism that distinguishes it from classic steroidal antagonists like RU486.

-

Agonist-like Conformation: Protease digestion assays reveal that this compound binding induces a PR conformation that is more similar to that of an agonist-bound receptor than a classic antagonist-bound one. This is further supported by its ability to promote the recruitment of nuclear receptor co-activator peptides.

-

Concentration-Dependent Activity:

-

Low Concentrations (Antagonism): At lower, physiologically relevant antagonist concentrations, this compound prevents progesterone from inducing PR nuclear translocation and subsequent phosphorylation. This effectively blocks PR from binding to its target gene promoters, leading to functional antagonism.

-

High Concentrations (Partial Agonism): At higher concentrations, this compound itself can induce PR nuclear translocation and phosphorylation, leading to promoter binding and partial activation of gene expression.

-

This dual activity suggests that this compound uncouples the conformational change of PR from the downstream events required for full transcriptional activation, with phosphorylation acting as a key regulatory checkpoint.

Signaling Pathways Modulated by this compound

The phosphorylation of PR is controlled by upstream kinase pathways, primarily the MAPK (ERK1/2) and CDK2 pathways. Progestins can rapidly activate cytosolic signaling cascades, including c-Src and the Ras/Raf/MEK/ERK module, which in turn phosphorylate PR at specific sites like Ser294 and Ser345. CDK2, a key regulator of the cell cycle, also directly phosphorylates PR at multiple sites, including Ser400, linking hormonal signaling to cell proliferation.

This compound's ability to modulate PR phosphorylation is directly tied to its influence on these pathways, either by preventing their activation by progesterone at low concentrations or by stimulating them at high concentrations.

Caption: Logical flow of this compound's concentration-dependent mechanism.

Quantitative Data Summary

| Compound/Ligand | Target/Action | Cell Line | Concentration | Observed Effect on PR/Pathway | Reference |

| R5020 (Progestin) | PR Agonist | T47D | 10 nM | Induces robust phosphorylation at Ser294, Ser345, Ser400. | |

| U0126 | MEK1/2 Inhibitor | T47D | 10-20 µM | Blocks progestin-induced phosphorylation of PR-B at Ser345. | |

| PP2 | Src Family Kinase Inhibitor | T47D | 10 µM | Blocks progestin-induced phosphorylation of PR-B at Ser345. | |

| Roscovitine | CDK2 Inhibitor | HeLa | Not specified | Decreases phosphorylation of SRC-1, blocking its recruitment by PR. | |

| EGF | Growth Factor | T47D | Not specified | Stimulates PR-B phosphorylation at Ser294 but not Ser345. | |